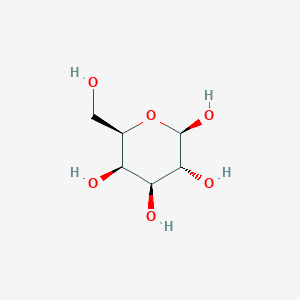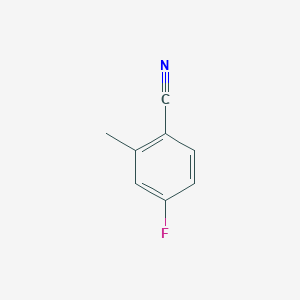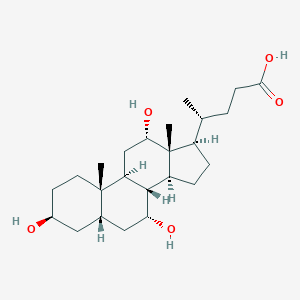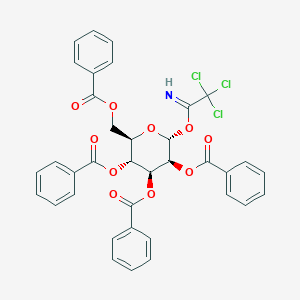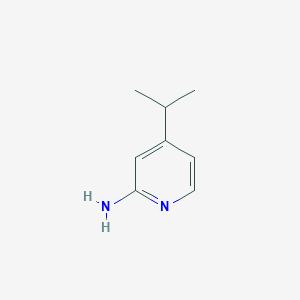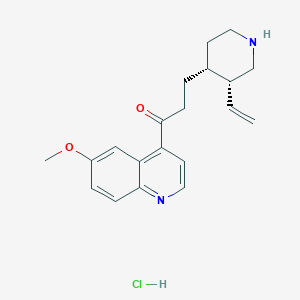![molecular formula C10H15NO3 B118590 [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate CAS No. 61865-50-7](/img/structure/B118590.png)
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate, also known as 4-Acetamidocyclopent-2-en-1-ylmethyl acetate, is an organic compound commonly used in laboratory experiments. It is a colorless liquid with a pungent odor, and is a derivative of cyclopentanone. This compound has been studied extensively in recent years due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Methanogenic Pathways
- Quantification of Methanogenic Pathways : Research on methanogenic pathways involving acetate (the methyl group) highlights the use of stable carbon isotopic signatures to study methanogenesis. This process is critical for understanding how methane is produced from acetate and H2/CO2 in various environments, which has implications for bioenergy production and carbon cycle studies (Conrad, 2005).
Advanced Oxidation Processes
- Degradation of Pharmaceuticals : Advanced oxidation processes (AOPs) are used to treat acetaminophen, highlighting the relevance of acetate derivatives in environmental remediation. This research offers insights into the degradation pathways and the formation of by-products, important for water treatment and pollution control (Qutob et al., 2022).
Biodiesel Production
- Interesterification of Different Feedstocks : The use of methyl acetate for biodiesel production through interesterification represents an application of acetate esters. This process, which aims to address the environmental issues associated with excess glycerol production, underscores the compound's potential in renewable energy technologies (Esan et al., 2021).
PET Imaging in Clinical Applications
- (11)C-acetate PET Imaging : The clinical applications of (11)C-acetate in positron emission tomography (PET) scanning for studying myocardial oxygen metabolism and oncology illustrate the diagnostic potential of acetate derivatives. This usage points to the importance of such compounds in medical imaging and cancer research (Grassi et al., 2012).
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate can be achieved through a multi-step reaction sequence involving several key reactions.", "Starting Materials": [ "Cyclopentadiene", "Acetic anhydride", "Acetamide", "Methyl iodide", "Sodium hydride", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with acetic anhydride in the presence of a catalyst to form cyclopentenyl acetate.", "Step 2: The resulting cyclopentenyl acetate is then reacted with acetamide in the presence of a Lewis acid catalyst to form [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]acetate.", "Step 3: Methyl iodide is then added to the reaction mixture to form [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate.", "Step 4: Sodium hydride is added to the reaction mixture to form the corresponding sodium salt, which is then treated with chloroacetyl chloride to form the final product." ] } | |
Número CAS |
61865-50-7 |
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
[(1R,4S)-4-acetamidocyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m0/s1 |
Clave InChI |
NUVGPCPCBFRPHQ-VHSXEESVSA-N |
SMILES isomérico |
CC(=O)N[C@H]1C[C@H](C=C1)COC(=O)C |
SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
SMILES canónico |
CC(=O)NC1CC(C=C1)COC(=O)C |
Sinónimos |
cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



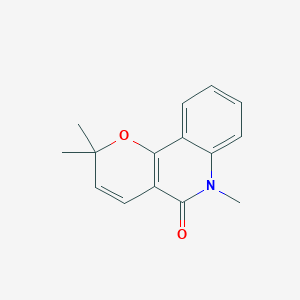
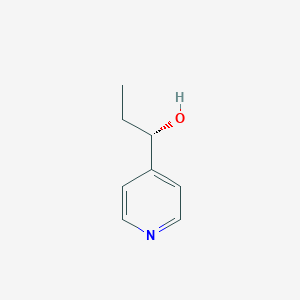
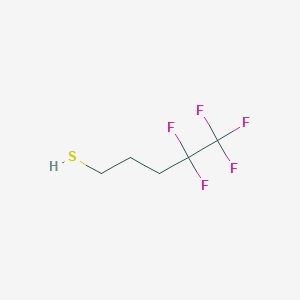
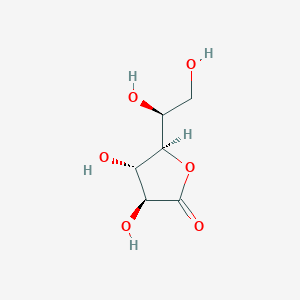
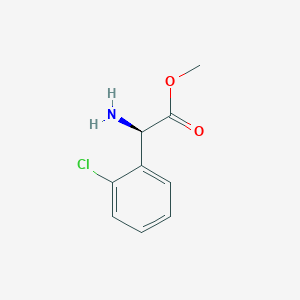
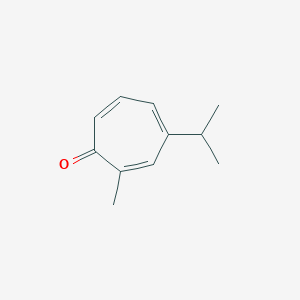
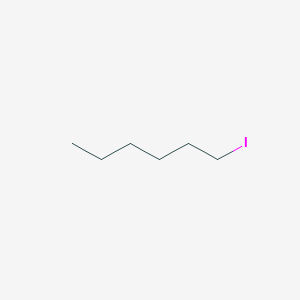
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)
